molecular formula C13H10ClNO3 B3250611 Phenyl 6-chloro-5-methoxypicolinate CAS No. 204378-35-8

Phenyl 6-chloro-5-methoxypicolinate

Cat. No. B3250611
M. Wt: 263.67 g/mol
InChI Key: ITCLVWCCRDWOHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 6-chloro-5-methoxypicolinate is a chemical compound with the formula C13H10ClNO3 and a molecular weight of 263.68 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of Phenyl 6-chloro-5-methoxypicolinate consists of 13 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms . The exact structure would require more detailed information or a structural analysis such as X-ray crystallography.


Physical And Chemical Properties Analysis

Phenyl 6-chloro-5-methoxypicolinate has a molecular weight of 263.68 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Safety And Hazards

While specific safety data for Phenyl 6-chloro-5-methoxypicolinate is not available, it’s important to handle all chemical compounds with care. Proper personal protective equipment should be used, and safety data sheets should be consulted when handling this compound .

properties

IUPAC Name

phenyl 6-chloro-5-methoxypyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-17-11-8-7-10(15-12(11)14)13(16)18-9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCLVWCCRDWOHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)C(=O)OC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 6-chloro-5-methoxypicolinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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